Methyl 1-acetyl-1H-indazole-5-carboxylate
Overview
Description
Methyl 1-acetyl-1H-indazole-5-carboxylate (M1AIC) is a chemical compound that is synthesized from the reaction of an indazole derivative and methyl acetate. It is a colorless, crystalline solid and is soluble in organic solvents. M1AIC has a variety of uses, ranging from scientific research applications to lab experiments.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-acetyl-1H-indazole-5-carboxylate: is a compound that has been explored for its potential in medicinal chemistry due to the indazole moiety’s prominence in pharmacologically active compounds . Indazole derivatives are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This compound could be a key intermediate in synthesizing new drugs with these therapeutic effects.
Agriculture
In the agricultural sector, indazole derivatives have been studied for their anti-inflammatory activities, which could be beneficial in veterinary medicine . The compound’s potential for creating new agrochemicals to protect crops from diseases or pests is an area of ongoing research.
Material Science
Methyl 1-acetyl-1H-indazole-5-carboxylate: may serve as a precursor in the synthesis of novel materials. Its structural motif is useful in the design of organic semiconductors and other electronic materials due to the stability and electronic properties of the indazole ring system .
Environmental Science
The environmental applications of this compound could involve the development of sensors or indicators for environmental monitoring. The indazole core can interact with various substances, potentially allowing for the detection of pollutants or toxins .
Biochemistry
In biochemistry, the compound’s role could extend to enzyme inhibition studies. Indazole derivatives have been known to act as inhibitors for certain enzymes, which is crucial for understanding metabolic pathways and designing drugs to target specific biochemical reactions .
Pharmacology
The pharmacological significance of Methyl 1-acetyl-1H-indazole-5-carboxylate lies in its potential to be modified into compounds that can modulate biological targets. It could lead to the development of new pharmacological agents with improved efficacy and safety profiles .
Analytical Chemistry
This compound can be used in analytical chemistry as a standard or reference compound in chromatography and mass spectrometry. Its well-defined structure and properties make it suitable for method development and calibration purposes .
Chemical Engineering
In chemical engineering, Methyl 1-acetyl-1H-indazole-5-carboxylate could be involved in process optimization studies. Its synthesis and purification processes can be refined to improve yield and scalability, which is essential for industrial applications .
properties
IUPAC Name |
methyl 1-acetylindazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-10-4-3-8(11(15)16-2)5-9(10)6-12-13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZJFHDPNVMBAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626665 | |
Record name | Methyl 1-acetyl-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-acetyl-1H-indazole-5-carboxylate | |
CAS RN |
239075-26-4 | |
Record name | 1H-Indazole-5-carboxylic acid, 1-acetyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239075-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-acetyl-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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